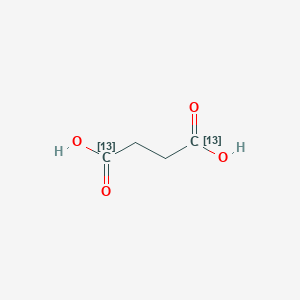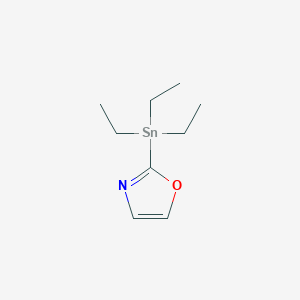
2-(Triethylstannyl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(Triethylstannyl)oxazole is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. It is a heterocyclic compound that contains a five-membered ring with an oxygen atom and a tin atom attached to it. The compound has been synthesized using various methods and has been studied extensively for its potential use in scientific research.
作用機序
The mechanism of action of 2-(Triethylstannyl)oxazole is not well understood. However, it is believed that the tin atom attached to the five-membered ring plays a crucial role in the reactivity of the compound. The tin atom can act as a Lewis acid and coordinate with other molecules, leading to the formation of new compounds.
生化学的および生理学的効果
The biochemical and physiological effects of 2-(Triethylstannyl)oxazole are not well studied. However, the compound has been shown to have low toxicity in animal studies, indicating its potential use in scientific research.
実験室実験の利点と制限
One of the main advantages of 2-(Triethylstannyl)oxazole is its versatility in organic synthesis. The compound can be used as a building block in the synthesis of various compounds, making it a valuable tool in the field of organic chemistry. However, the compound is also highly reactive and can be difficult to handle, leading to potential safety concerns in the laboratory.
将来の方向性
There are several future directions for the use of 2-(Triethylstannyl)oxazole in scientific research. One potential application is in the synthesis of new biologically active compounds. The compound can be used as a building block to create new molecules with potential therapeutic applications. Another potential direction is the use of the compound in the development of new materials, such as polymers and catalysts. The compound's unique properties may make it a valuable tool in the development of new materials with specific properties. Finally, further studies are needed to understand the mechanism of action and potential toxicity of the compound, which could lead to new applications in scientific research.
In conclusion, 2-(Triethylstannyl)oxazole is a valuable tool in the field of organic chemistry with potential applications in the synthesis of biologically active compounds and the development of new materials. Its unique properties make it a valuable tool for scientific research, although further studies are needed to fully understand its mechanism of action and potential toxicity.
科学的研究の応用
2-(Triethylstannyl)oxazole has been used extensively in scientific research due to its potential applications in the field of organic chemistry. It has been used as a building block in the synthesis of various compounds, including biologically active molecules. The compound has been used in the synthesis of natural products, such as the marine alkaloid (-)-pavinetantin B. It has also been used in the synthesis of potential anti-cancer agents and other biologically active compounds.
特性
CAS番号 |
156780-51-7 |
|---|---|
製品名 |
2-(Triethylstannyl)oxazole |
分子式 |
C9H17NOSn |
分子量 |
273.95 g/mol |
IUPAC名 |
triethyl(1,3-oxazol-2-yl)stannane |
InChI |
InChI=1S/C3H2NO.3C2H5.Sn/c1-2-5-3-4-1;3*1-2;/h1-2H;3*1H2,2H3; |
InChIキー |
QLINIYOQQQFTAZ-UHFFFAOYSA-N |
SMILES |
CC[Sn](CC)(CC)C1=NC=CO1 |
正規SMILES |
CC[Sn](CC)(CC)C1=NC=CO1 |
同義語 |
2-(TRIETHYLSTANNYL)OXAZOLE |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

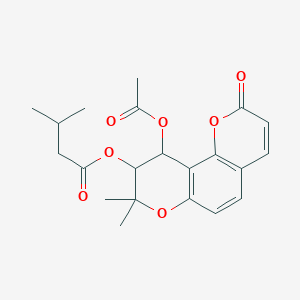
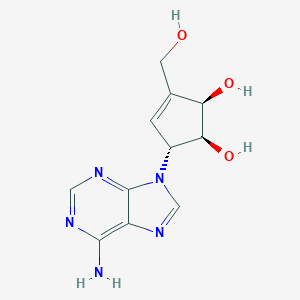
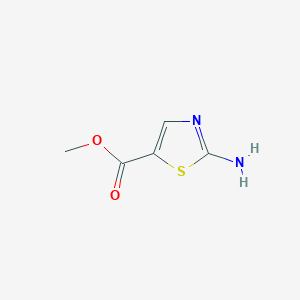
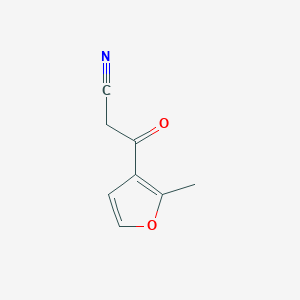
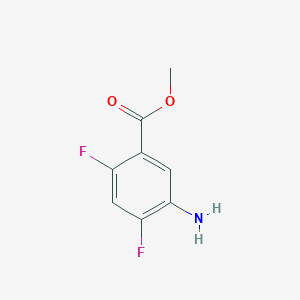
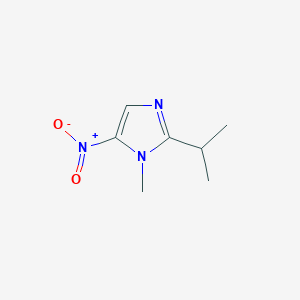

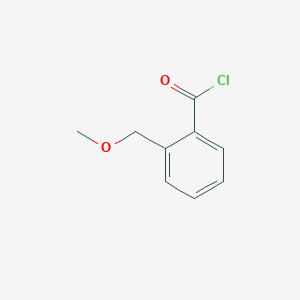

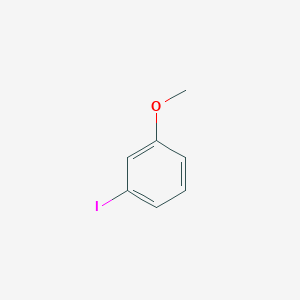
![[(2R,2aR,4aR,7aR,7bS)-3-formyl-4a-hydroxy-6,6,7b-trimethyl-1,2,2a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B135263.png)


